CP 316311

Descripción general

Descripción

Métodos De Preparación

La síntesis de CP-316,311 involucra varios pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentes bajo condiciones específicas. Las rutas sintéticas detalladas y los métodos de producción industrial son propietarios y no se divulgan ampliamente en la literatura pública .

Análisis De Reacciones Químicas

CP-316,311 experimenta diversas reacciones químicas, incluyendo:

Oxidación y Reducción: Estas reacciones son esenciales para modificar los grupos funcionales dentro del compuesto.

Reacciones de Sustitución: Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes, que facilitan la sustitución de átomos o grupos específicos dentro de la molécula.

Productos principales: Los productos primarios formados a partir de estas reacciones son derivados de CP-316,311, que conservan la estructura principal pero tienen grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Major Depressive Disorder

A pivotal study evaluated the safety and efficacy of CP 316311 in patients with recurrent major depressive disorder. In this randomized, placebo-controlled trial involving 123 participants, subjects received either this compound (400 mg twice daily), sertraline (100 mg daily), or a placebo over six weeks. The primary outcome was measured using the Hamilton Depression Rating Scale (HAM-D).

- Results : The interim analysis indicated no significant difference in HAM-D scores between the this compound and placebo groups, leading to the conclusion of futility for this compound in treating MDD. However, it was noted that this compound was safe and well-tolerated among participants .

Comparison with Other Treatments

In comparison to sertraline, which showed significant improvement in depressive symptoms against placebo, this compound did not yield similar efficacy results. This highlights the challenges faced by CRH1 antagonists in achieving clinical effectiveness despite their theoretical benefits .

Safety Profile

The safety profile of this compound has been consistently reported as favorable across studies. Adverse effects were minimal and comparable to those observed with placebo treatments. This aspect makes it a candidate for further exploration in other stress-related conditions where safety is paramount .

Anxiety Disorders

Given the role of CRH in anxiety regulation, there is potential for this compound to be explored in anxiety disorders. Preclinical studies suggest that CRH1 antagonists may alleviate anxiety-like behaviors in animal models, warranting further investigation into their applicability for human anxiety disorders .

Substance Use Disorders

Research indicates that CRH plays a role in addiction pathways. Therefore, antagonism of CRH1 receptors by compounds like this compound could theoretically reduce stress-induced drug cravings and relapse rates in substance use disorders .

Case Studies and Research Findings

Several studies have documented the pharmacological properties of this compound:

- A study highlighted its potential use in combination therapies for enhancing the efficacy of existing antidepressants like desipramine when addressing complex cases involving both depression and chronic pain .

- Another investigation focused on its role in modulating neurobiological responses to stress, suggesting that it may help improve outcomes in patients with co-occurring mood and anxiety disorders .

Data Summary Table

| Application Area | Findings/Notes |

|---|---|

| Major Depressive Disorder | Safe but ineffective compared to sertraline |

| Anxiety Disorders | Potential for further exploration |

| Substance Use Disorders | May reduce stress-induced cravings |

| Safety Profile | Well tolerated with minimal adverse effects |

Mecanismo De Acción

CP-316,311 ejerce sus efectos al unirse selectivamente a los receptores del factor liberador de corticotropina-1, inhibiendo así la acción de la hormona liberadora de corticotropina. Esta inhibición conduce a una reducción en la activación del eje hipotálamo-hipófisis-adrenal, que está implicado en la respuesta al estrés y varios trastornos psiquiátricos .

Comparación Con Compuestos Similares

CP-316,311 es único entre los antagonistas del receptor del factor liberador de corticotropina-1 debido a su alta selectividad y biodisponibilidad oral. Compuestos similares incluyen:

Antalarmin: Un compuesto con propiedades antagonistas del receptor similares pero diferentes perfiles farmacocinéticos.

Estas comparaciones resaltan las ventajas distintivas de CP-316,311 en términos de selectividad y posibles aplicaciones terapéuticas.

Actividad Biológica

CP 316311 is a selective nonpeptide antagonist of the corticotropin-releasing hormone type 1 (CRH(1)) receptor, primarily investigated for its potential therapeutic effects in psychiatric disorders, particularly major depressive disorder (MDD) and anxiety-related conditions. This article delves into the biological activity of this compound, summarizing key research findings, clinical trial results, and pharmacological properties.

This compound functions by blocking the CRH(1) receptor, which plays a significant role in the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in stress response and mood regulation. The CRH system is linked to various psychiatric disorders, making CRH(1) antagonists like this compound potential candidates for treating conditions such as MDD and anxiety disorders.

Overview of Clinical Studies

A notable clinical trial aimed to assess the efficacy and safety of this compound in patients with recurrent MDD. The study design was a randomized, double-blind, placebo-controlled trial involving 167 screened patients, with 123 ultimately participating. Participants received either this compound (400 mg twice daily), sertraline (100 mg daily), or placebo over six weeks.

Results

- Primary Outcome : The primary efficacy measure was the change in scores on the Hamilton Depression Rating Scale (HAM-D). Results indicated no significant difference in HAM-D score changes between the this compound and placebo groups, leading to a declaration of futility for this compound in treating MDD.

- Safety Profile : Despite its lack of efficacy, this compound was reported to be safe and well tolerated among participants .

Pharmacokinetic Profile

Pharmacokinetic evaluations revealed that this compound reached clinically relevant concentrations in plasma, with a projected effective concentration (EC50) of approximately 100 ng/ml in humans. A study confirmed that cerebrospinal fluid (CSF) concentrations mirrored plasma levels, indicating effective central nervous system penetration .

Comparative Studies

In comparative studies involving other CRH(1) antagonists such as pexacerfont and NBI-30775, this compound demonstrated similar pharmacological profiles but varied in terms of clinical outcomes. These studies emphasize the complexity of targeting the CRH system for psychiatric treatment .

Summary of Findings

| Study | Participants | Dosage | Duration | Efficacy Results | Safety Results |

|---|---|---|---|---|---|

| Binneman et al. (2008) | 123 patients with recurrent MDD | 400 mg twice daily | 6 weeks | No significant difference from placebo | Safe and well tolerated |

| Pharmacokinetics Study | Healthy subjects | N/A | N/A | EC50 ~100 ng/ml confirmed | N/A |

Propiedades

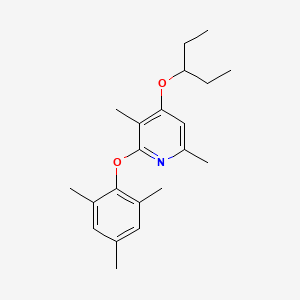

IUPAC Name |

3,6-dimethyl-4-pentan-3-yloxy-2-(2,4,6-trimethylphenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-8-18(9-2)23-19-12-16(6)22-21(17(19)7)24-20-14(4)10-13(3)11-15(20)5/h10-12,18H,8-9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEJGVQTBLJRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1=C(C(=NC(=C1)C)OC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431305 | |

| Record name | CP-316311 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175139-41-0 | |

| Record name | CP-316311 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175139410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-316311 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-316311 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNW87JO5PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.